4-[(4-Cyanoanilino)methyl]benzonitrile
Description
4-[(4-Cyanoanilino)methyl]benzonitrile is a nitrile-containing aromatic compound featuring two cyano groups and a methylene-linked aniline moiety. Its structure consists of a benzonitrile core substituted with a 4-cyanoaniline group via a methylene bridge.
Properties
IUPAC Name |
4-[(4-cyanoanilino)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c16-9-12-1-3-14(4-2-12)11-18-15-7-5-13(10-17)6-8-15/h1-8,18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHWQJOYCWCPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
4-[(4-Methylanilino)methyl]benzonitrile
- Structure: Substitutes the cyano group on the aniline ring with a methyl group.
- Properties: Crystal structure analysis (X-ray) reveals two independent molecules per asymmetric unit, with dihedral angles of 69.1° and 79.9° between benzene rings .
- Applications : Explored for dielectric materials but lacks significant phase transitions .
4-[[(4-Methoxyphenyl)methylene]amino]benzonitrile (CAS 13036-19-6)
- Structure: Replaces the methylene amino bridge with a methoxybenzylidene group.
- Properties: Molecular weight: 236.27 g/mol; IUPAC name: 4-[(4-methoxybenzylidene)amino]benzonitrile . Potential applications in organic electronics due to conjugated π-system .
4-[(4-methoxyphenyl)amino]benzonitrile (CAS 319016-04-1)
Derivatives with Functional Group Modifications
4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride (CAS 1158365-82-2)
- Structure: Incorporates a piperidine ring and aminomethyl group.
- Properties :
4-((Oxetan-3-ylamino)methyl)benzonitrile (CAS 1342705-62-7)
- Structure : Features an oxetane ring, enhancing conformational rigidity.
- Properties: Molecular weight: 188.23 g/mol . Potential use in fragment-based drug discovery due to polar oxygen atom .
4-[[2-[4-(Aminomethyl)-1-piperidyl]-2-oxo-ethyl]-[(4-chlorophenyl)methyl]amino]benzonitrile (30b)
- Structure : Chlorophenyl and piperidyl substituents.
- Properties: Synthesized via alkylation of 4-cyanoaniline precursors . Demonstrated inhibitory activity against LSD1 (IC₅₀ < 100 nM) .
4-((2-Hydroxynaphthalen-1-yl)(substituted phenyl)methyl)-4-morpholino benzamide
Comparative Data Table
*Calculated based on structural formula.
Key Research Findings and Trends
- Electronic Properties: Cyano groups enhance electron-withdrawing capacity, making 4-[(4-Cyanoanilino)methyl]benzonitrile suitable for charge-transfer materials. Analogues with methoxy or methyl groups exhibit reduced polarity .
- Biological Activity: Piperidine and morpholino derivatives show enhanced binding to enzymes (e.g., LSD1) due to improved solubility and hydrogen-bonding capacity .
- Synthetic Flexibility : Reductive amination and microwave-assisted reactions enable efficient derivatization of the benzonitrile core .
Preparation Methods
Reaction Mechanism and Conditions
In anhydrous dimethylformamide (DMF) or acetone, cesium carbonate deprotonates 4-cyanoaniline, enhancing its nucleophilic attack on 4-bromomethylbenzonitrile. The reaction proceeds at 60–80°C for 5–8 hours, achieving yields of 78–85%.
Table 1: Solvent and Base Optimization for Nucleophilic Substitution
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DMF | Cs₂CO₃ | 80 | 6 | 85 | 98.2 |
| Acetone | Cs₂CO₃ | 60 | 8 | 78 | 97.8 |
| Isopropanol | K₂CO₃ | 75 | 7 | 72 | 96.5 |
Role of 4-Bromomethylbenzonitrile
4-Bromomethylbenzonitrile, a crystalline solid (mp 113–117°C), is critical due to its reactivity and commercial availability. Its moisture sensitivity mandates anhydrous conditions, with reactions conducted under nitrogen. Alternatives like 4-chloromethylbenzonitrile show reduced reactivity, necessitating higher temperatures (>100°C) and prolonged durations.
Optimization of Reaction Conditions
Temperature and Time Dependence
Lower temperatures (−20°C to 10°C) minimize byproducts like dialkylated amines, while prolonged stirring (up to 24 hours) enhances conversion. For example, cooling the reaction mass to −15°C before adding 4-cyanoaniline suppresses exothermic side reactions.
Solvent Selection
Polar aprotic solvents (DMF, dimethylacetamide) improve solubility and reaction rates, whereas alcohols (isopropanol) facilitate easier isolation. A 20:80 isopropanol-hexane mixture precipitates the product with 99.5% purity after recrystallization.
Purification and Characterization
Recrystallization Protocols
Crude product dissolved in methanol at reflux, treated with activated charcoal, and cooled to 0–5°C yields crystalline 4-[(4-Cyanoanilino)methyl]benzonitrile. Alternative recrystallization with isopropanol-hexane (20:80) achieves similar purity.
Table 2: Purification Methods and Outcomes
| Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Methanol Recrystallization | Methanol | 99.5 | 90 |
| Isopropanol-Hexane | 20:80 (v/v) | 99.8 | 88 |
| Ethyl Acetate Extraction | Ethyl Acetate-Water | 98.7 | 82 |
Analytical Confirmation
-
¹H NMR (CDCl₃): δ 7.65 (d, J = 8.0 Hz, 2H, Ar–H), 7.53 (d, J = 8.0 Hz, 2H, Ar–H), 4.45 (s, 2H, CH₂), 6.82 (s, 1H, NH).
-
HPLC : Retention time 8.2 min (99.5% purity, C18 column, acetonitrile-water 70:30).
Comparative Analysis of Synthetic Routes
Nucleophilic Substitution vs. Reductive Amination
While reductive amination of 4-cyanobenzaldehyde and 4-cyanoaniline is theoretically viable, it faces challenges in imine intermediate stability and over-reduction. Nucleophilic substitution remains superior, offering fewer steps and higher reproducibility.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-[(4-Cyanoanilino)methyl]benzonitrile, and how do reaction conditions affect yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, analogs like 4-[(4-Methylanilino)methyl]benzonitrile are synthesized by reacting 4-aminobenzonitrile with a substituted benzyl halide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Yields vary with solvent polarity, temperature, and catalyst choice. A comparative study of solvents (e.g., DMSO vs. methanol) and bases (e.g., NaH vs. Et₃N) is recommended to optimize efficiency.
| Solvent | Base | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 72 | |
| MeOH | Et₃N | 60 | 65 |
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of the cyanoanilino and methyl groups. X-ray crystallography, as demonstrated for 4-[(4-Methylanilino)methyl]benzonitrile, provides precise bond angles and spatial arrangements (e.g., C-N bond length: 1.34 Å) . Mass spectrometry (HRMS) further validates molecular weight, with deviations <2 ppm indicating purity.
Advanced Research Questions
Q. How can structural modifications to the cyanoanilino group alter biological activity, and what strategies validate these changes?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -Cl) or bulkier substituents can enhance binding affinity to biological targets like kinases. For example, analogs with chloro or fluorophenyl groups show improved inhibition of androgen receptors in prostate cancer models . Structure-activity relationship (SAR) studies should pair synthetic modifications with in vitro assays (e.g., IC₅₀ measurements) and molecular docking to predict binding modes.
Q. How should researchers address contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). A standardized protocol using isogenic cell lines and dose-response curves (e.g., 0.1–100 µM) is recommended. For instance, conflicting data on kinase inhibition can be resolved by repeating assays with recombinant enzymes under controlled pH and temperature .
Q. What computational approaches best predict the compound’s interaction with enzymatic targets?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are effective. For example, docking studies of related benzonitriles into the ATP-binding pocket of kinases (e.g., EGFR) identified key hydrogen bonds with Lys721 and hydrophobic interactions with Leu694 . Pair these with free-energy perturbation (FEP) to quantify binding affinity changes upon structural modifications.
| Target Protein | Docking Software | Key Interactions | ΔG (kcal/mol) |
|---|---|---|---|
| EGFR | AutoDock Vina | H-bond with Lys721 | -9.2 |
| Androgen Receptor | Schrödinger | Hydrophobic with Leu704 | -8.7 |
Data Analysis & Experimental Design
Q. What strategies mitigate challenges in synthesizing stereochemically pure derivatives of this compound?
- Methodological Answer : Chiral HPLC or enzymatic resolution can separate enantiomers. For example, lipase-mediated kinetic resolution of a racemic mixture achieved >90% enantiomeric excess (ee) for a related benzonitrile derivative . Monitor reactions in real-time using circular dichroism (CD) spectroscopy to track stereochemical purity.
Q. How can researchers validate the compound’s stability under physiological conditions for pharmacological studies?
- Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) over 24–72 hours. LC-MS analysis tracks degradation products, while NMR identifies hydrolyzed intermediates (e.g., carboxylic acid formation from nitrile hydrolysis) . For in vivo relevance, include liver microsome assays to assess metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
